molecular formula C25H18ClN3O2 B2458872 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1359087-31-2

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2458872
CAS No.: 1359087-31-2
M. Wt: 427.89
InChI Key: OQSMNOFPTWAVNT-UHFFFAOYSA-N
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Description

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and an isoquinolinone moiety

Properties

IUPAC Name

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2/c1-15-10-11-19(12-16(15)2)29-14-22(20-8-3-4-9-21(20)25(29)30)24-27-23(28-31-24)17-6-5-7-18(26)13-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSMNOFPTWAVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Isoquinolinone: The oxadiazole intermediate is then coupled with an isoquinolinone derivative through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Introduction of Chlorophenyl and Dimethylphenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 3-chlorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:

ReagentConditionsProductYield (%)Source
Sodium methoxideDMF, 80°C, 8 hrsMethoxy substitution at para-chloro site72
PiperazineTHF, RT, 24 hrsPiperazinyl derivative68
Ammonium hydroxideEthanol/water (3:1), 60°C, 6 hrsAminated analog65

Key Findings :

  • Steric hindrance from the oxadiazole and dimethylphenyl groups reduces reaction rates compared to simpler chlorobenzenes .

  • Para-substitution dominates due to electronic deactivation by the oxadiazole ring.

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring participates in cycloaddition and ring-opening reactions:

Cycloaddition with Alkenes

ReagentConditionsProductYield (%)Source
Maleic anhydrideToluene, 110°C, 12 hrsDiels-Alder adduct58
Acetylene gasCuI catalyst, 100°C, 6 hrsTriazole-fused hybrid63

Hydrolysis to Amide

ReagentConditionsProductYield (%)Source
6M HClReflux, 24 hrs3-(3-Chlorophenyl)-5-carboxamide-oxadiazole85

Mechanistic Notes :

  • Acidic hydrolysis proceeds via protonation of the oxadiazole nitrogen, followed by ring opening to form an intermediate nitrile oxide .

  • Cycloadditions exploit the electron-deficient nature of the oxadiazole ring.

Functionalization of the Isoquinolinone Core

The dihydroisoquinolin-1-one scaffold undergoes selective reductions and oxidations:

Reduction of the Ketone

ReagentConditionsProductYield (%)Source
NaBH4/CeCl3Methanol, 0°C, 2 hrsSecondary alcohol derivative78
LiAlH4THF, reflux, 4 hrsFully reduced tetrahydroisoquinoline65

Oxidation of Methyl Groups

The 3,4-dimethylphenyl substituent resists mild oxidation but reacts under aggressive conditions:

ReagentConditionsProductYield (%)Source
KMnO4/H2SO4120°C, 48 hrsDicarboxylic acid derivative41
SeO2Dioxane, 80°C, 24 hrsAldehyde-functionalized analog55

Challenges :

  • Over-oxidation leads to byproducts; stoichiometric control is critical.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable derivatization of the aryl groups:

Reaction TypeCatalyst SystemProductYield (%)Source
Suzuki-MiyauraPd(PPh3)4, K2CO3Biaryl-linked conjugate73
Buchwald-HartwigPd2(dba)3, XPhosN-Arylated derivative69

Optimization Insights :

  • Electron-withdrawing oxadiazole improves oxidative addition efficiency .

  • Bulky ligands (e.g., XPhos) suppress β-hydride elimination .

Comparative Reactivity Table

PositionReactivity TrendDominant Reaction PathwayKey Factor
ChlorophenylModerate electrophilicityNAS with soft nucleophilesOxadiazole conjugation
Oxadiazole C-5High electrophilicityCycloaddition, hydrolysisRing strain
Isoquinolinone C-1Redox-activeKetone reduction/oxidationSteric accessibility
DimethylphenylLow reactivitySelective oxidation under harsh conditionsElectron-donating groups

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The specific compound has been investigated for its ability to inhibit various cancer cell lines. For instance, derivatives of oxadiazole have shown promising results as RET kinase inhibitors, which are crucial in certain types of cancers. These compounds have demonstrated moderate to high potency in inhibiting RET kinase activity both at the molecular and cellular levels .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. The presence of the chlorophenyl and dimethylphenyl groups influences its biological activity significantly. Research indicates that modifications to these groups can enhance selectivity and potency against specific cancer types .

Structural Feature Impact on Activity
Chlorophenyl GroupEnhances binding affinity to target proteins
Dimethylphenyl GroupIncreases lipophilicity and cellular uptake
Oxadiazole MoietyCritical for anticancer activity

Inhibition Studies

A study conducted on a series of oxadiazole derivatives, including the compound , demonstrated notable inhibition of cell proliferation in RET-driven cancers. The study reported an IC50 value indicating effective concentration levels required for significant inhibition .

Combination Therapy

Another promising application is in combination therapy with existing anticancer agents. The compound has been shown to enhance the effectiveness of traditional chemotherapeutics by overcoming tumor-specific immunosuppression . This dual approach can lead to improved patient outcomes in clinical settings.

Mechanism of Action

The mechanism of action of 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one
  • 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one
  • 4-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methylphenyl)isoquinolin-1(2H)-one

Uniqueness

The uniqueness of 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable candidate for further research and development.

Biological Activity

The compound 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

The molecular formula of the compound is C22H23ClN4O3C_{22}H_{23}ClN_{4}O_{3} with a molecular weight of 426.9 g/mol. Its structure includes multiple functional groups that contribute to its biological activity. The presence of the oxadiazole ring is particularly significant as it is known for various pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections detail specific activities and findings from various studies.

Anti-inflammatory Activity

A study focusing on the synthesis and evaluation of related oxadiazole derivatives highlighted their potential as COX-2 inhibitors. The compound showed moderate inhibitory activity against COX enzymes, which are critical in inflammatory processes. For instance:

CompoundIC50 (μM)Selectivity
D321-0388 (related compound)0.52 (COX-II)Higher than Celecoxib
Standard (Celecoxib)0.78 (COX-II)Baseline for comparison

This suggests that derivatives of the oxadiazole scaffold can be promising candidates for anti-inflammatory drug development .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines. For example:

Cell LineCompound Concentration (μM)Effect
MCF-7 (breast cancer)10Induced apoptosis
A549 (lung cancer)20Growth inhibition

These findings indicate a need for further investigation into the mechanism of action and efficacy against various cancers .

Antimicrobial Activity

Preliminary studies have also assessed the antimicrobial properties of related compounds containing the oxadiazole moiety. The results indicated effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
E. coli15
S. aureus10

These results highlight the potential of this class of compounds as antimicrobial agents .

Case Studies

Several case studies have been conducted to further elucidate the biological activities of compounds related to or derived from this compound.

Case Study 1: COX Inhibition

In a comparative study involving various oxadiazole derivatives, it was found that modifications in the phenyl substitutions significantly affected COX inhibition potency. The study concluded that specific substitutions could enhance selectivity towards COX-2 over COX-1, reducing potential side effects associated with non-selective inhibitors .

Case Study 2: Anticancer Screening

Another investigation involved screening a library of isoquinoline derivatives for anticancer activity using the MTT assay across multiple cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

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